N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
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Overview
Description
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S and a molecular weight of 297.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including alkane sulfonanilides.
Biology: This compound is utilized in biochemical research, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(4-chloro-2-phenoxyphenyl)methanesulfonamide
- N-(5-bromo-2-phenoxyphenyl)methanesulfonamide
- N-(5-chloro-2-phenoxyphenyl)ethanesulfonamide
These compounds share similar structural features but differ in their substituents or functional groups, which can affect their chemical properties and biological activities. This compound is unique due to its specific combination of a chloro and phenoxy group, which contributes to its distinct reactivity and applications .
Biological Activity
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H14ClNO3S
- Molecular Weight : 295.76 g/mol
- Functional Groups : Sulfonamide, phenoxy group, and chlorinated phenyl ring.
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and survival .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
- Analgesic Effects : Its analgesic properties have been demonstrated in various pain models, suggesting a potential use in pain management.
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects:
- Bacterial Inhibition : It shows activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
This compound has been explored for its anticancer properties:
- COX-2 Inhibition : By inhibiting COX-2, the compound may reduce tumor growth and metastasis in cancer models .
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Study on COX Inhibition :
- Inflammation Model :
-
Antimicrobial Evaluation :
- A series of tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Summary Table of Biological Activities
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Anti-inflammatory | Significant | COX inhibition, reduction of cytokines |
Analgesic | Moderate | Pain pathway modulation |
Antimicrobial | Broad-spectrum | Bacterial growth inhibition |
Anticancer | Effective in vitro | COX inhibition, reduced cell proliferation |
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIRUZRHOISJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359562 |
Source
|
Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55688-33-0 |
Source
|
Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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